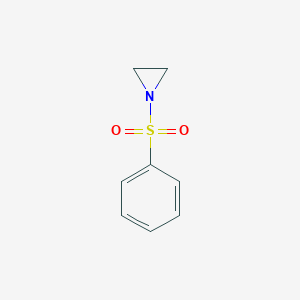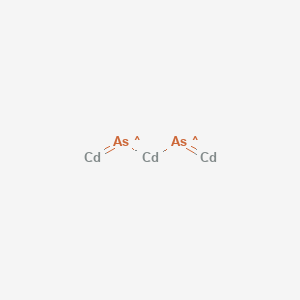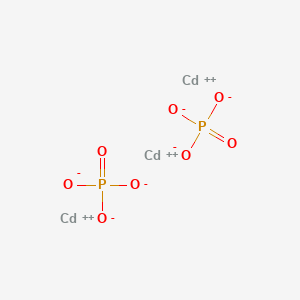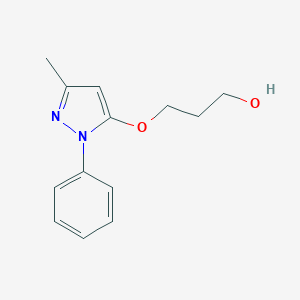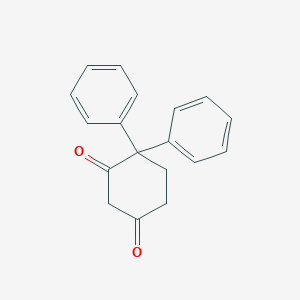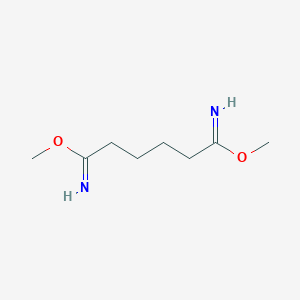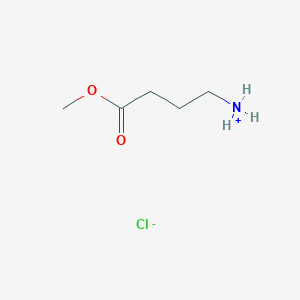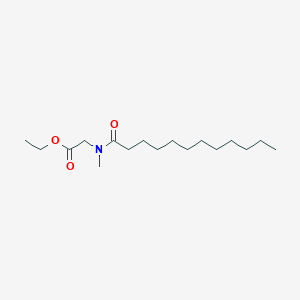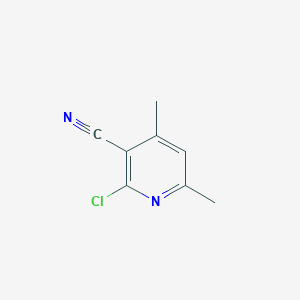
Lutetium(III)-iodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium(III) iodide, also known as LuI3, is a chemical compound composed of lutetium and iodine. It is an inorganic, colorless solid that is insoluble in water. It is used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of chemical reactions, and as a catalyst in organic reactions. It is also used in the development of novel materials and in the study of biological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for lutetium(III) iodide.
Wissenschaftliche Forschungsanwendungen
Herstellung von Lutetium(III)-iodid
This compound ist eine anorganische Verbindung, die aus Iod und Lutetium besteht und die chemische Formel LuI3 hat . Es kann durch Reaktion von Lutetium mit Iod gewonnen werden . Es kann auch durch Reaktion von metallischem Lutetium mit Quecksilberiodid im Vakuum bei 500 °C erhalten werden .
Physikalische und chemische Eigenschaften
This compound ist ein brauner, sehr hygroskopischer Feststoff mit einer Kristallstruktur vom Typ Bismut(III)-iodid . An der Luft absorbiert es schnell Feuchtigkeit und bildet Hydrate . Das entsprechende Oxidiodid bildet sich ebenfalls leicht bei erhöhten Temperaturen .
Einsatz in PET-Scannern
This compound, dotiert mit Cer, ist für den Einsatz in Positronen-Emissions-Tomographie (PET)-Scannern konzipiert . PET-Scanner werden in der medizinischen Bildgebung verwendet, um die Funktion von Geweben und Organen im Körper zu visualisieren.
Strahlungsdetektion
Lutetiumiodid kann zusammen mit Yttriumiodid und Gadoliniumiodid in LuI3-YI3-GdI3-Szintillatoren verwendet werden, um Neutronen- und Gammastrahlung zu detektieren . Diese Anwendung ist besonders nützlich in der Kernphysik und Strahlentherapie.
Radiopharmaka in der Medizin
Lutetium, insbesondere sein Isotop Lutetium-177 (177Lu), hat sich als wichtiger Akteur auf dem Gebiet der Radiopharmaka etabliert . Seine einzigartigen Eigenschaften und Anwendungen haben es zu einem wertvollen Werkzeug in der diagnostischen Bildgebung und zielgerichteten Strahlentherapie gemacht, insbesondere bei der Behandlung verschiedener Krebsarten
Wirkmechanismus
Target of Action
Lutetium(III) iodide, also known as triiodolutetium, is an inorganic compound consisting of iodine and lutetium It’s known that lutetium(iii) iodide doped with cerium is designed for use in pet scanners , indicating its potential interaction with biological tissues in this context.
Mode of Action
It’s known that when doped with cerium, it’s used in pet scanners This suggests that it may interact with gamma radiation, which is commonly used in PET scans
Biochemical Pathways
Given its use in pet scanners when doped with cerium , it may play a role in the detection of biochemical changes in the body during such scans.
Result of Action
Its use in pet scanners when doped with cerium suggests that it may interact with gamma radiation, potentially influencing the imaging results.
Action Environment
Lutetium(III) iodide is a very hygroscopic solid that quickly absorbs moisture and forms hydrates in air . This suggests that environmental factors such as humidity can significantly influence its stability. Furthermore, its corresponding oxide iodide is readily formed at elevated temperatures , indicating that temperature is another key environmental factor affecting its stability and potentially its efficacy.
Safety and Hazards
Lutetium(III) iodide is classified as a warning substance . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lutetium(III) iodide can be achieved through a simple reaction between lutetium oxide and hydroiodic acid.", "Starting Materials": [ "Lutetium oxide (Lu2O3)", "Hydroiodic acid (HI)" ], "Reaction": [ "Mix lutetium oxide and hydroiodic acid in a 1:3 molar ratio.", "Heat the mixture under reflux at 150°C for 24 hours.", "Cool the reaction mixture to room temperature and filter off any unreacted solids.", "Evaporate the filtrate to dryness under reduced pressure to obtain Lutetium(III) iodide as a white solid." ] } | |
CAS-Nummer |
13813-45-1 |
Molekularformel |
I3Lu |
Molekulargewicht |
555.6802 g/mol |
IUPAC-Name |
lutetium(3+);triiodide |
InChI |
InChI=1S/3HI.Lu/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
NZOCXFRGADJTKP-UHFFFAOYSA-K |
SMILES |
I[Lu](I)I |
Kanonische SMILES |
[I-].[I-].[I-].[Lu+3] |
Andere CAS-Nummern |
13813-45-1 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does the size of the lanthanoid ion influence the crystal structure of octakis(DMSO)lanthanoid(III) iodides?
A1: The research demonstrates that the size of the lanthanoid(III) ion directly impacts the crystal structure of octakis(DMSO)lanthanoid(III) iodides []. Larger lanthanoid ions, such as Lanthanum(III), Cerium(III), and Praseodymium(III), result in an orthorhombic crystal structure (space group Pbca). In contrast, smaller lanthanoid ions, like Neodymium(III), Samarium(III), Gadolinium(III), Dysprosium(III), Erbium(III), Lutetium(III), and Yttrium(III), lead to a monoclinic crystal structure (space group P21/n) []. This difference highlights the influence of ionic radii on packing arrangements within the crystal lattice.
Q2: What spectroscopic techniques were used to characterize the Lutetium(III) iodide complex and what information do they provide?
A2: The researchers utilized both Raman and Infrared (IR) spectroscopy to analyze the Lutetium(III) iodide complex alongside other lanthanoid(III) iodide complexes []. These vibrational spectroscopic techniques provide insights into the bonding characteristics within the complex. Specifically, analysis of the Ln-O and S-O stretching modes, coupled with normal coordinate analysis, allowed for determination of force constants. The study observed an increase in force constants with decreasing Ln-O bond distances, indicating a correlation between bond strength and ionic size within the lanthanoid series [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



